molecular formula C18H11Cl2N5OS B2527876 6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 861209-13-4

6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2527876
CAS No.: 861209-13-4
M. Wt: 416.28
InChI Key: WENRYHGFRYRWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H11Cl2N5OS and its molecular weight is 416.28. The purity is usually 95%.
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Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Development

Pyrazolo[1,5-a]pyrimidine derivatives are notable for their wide range of biological activities and have been the focus of various studies aiming to explore their therapeutic potential. These compounds have been investigated for their role in inhibiting specific enzymes or receptors, which can be crucial for developing treatments for diseases such as cancer, viral infections, and neurological disorders.

  • Antiviral Applications : Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent antiviral agents. For instance, GS-5806, a novel orally bioavailable RSV fusion inhibitor, demonstrated potent antiviral efficacy in human clinical trials. This compound showed significant reduction in viral load and disease severity in infected individuals, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating respiratory viral infections (Mackman et al., 2015).

  • Neuroprotective Effects : The neuroprotective effects of caffeine and A2A adenosine receptor inactivation, which are relevant to the treatment of Parkinson's disease, have been explored. Compounds targeting the A2A receptor, similar in action to certain pyrazolo[1,5-a]pyrimidine derivatives, have shown promise in attenuating neurotoxicity and potentially reducing the risk of developing Parkinson's disease (Chen et al., 2001).

  • Cancer Therapy : Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their potential application in cancer therapy. The exploration of various substituted derivatives aims to discover compounds with specific anticancer activities, targeting cellular pathways involved in tumor growth and metastasis.

  • Anti-inflammatory Properties : Substituted pyrazolo corticoids have shown significant anti-inflammatory activity, indicating the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new anti-inflammatory drugs. Such compounds could offer a novel approach to treating inflammatory diseases with fewer side effects compared to traditional therapies (Hannah et al., 1975).

Properties

IUPAC Name

6-[2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5OS/c19-12-2-1-10(7-13(12)20)14-8-16-21-4-3-15(25(16)23-14)11-9-22-18-24(17(11)26)5-6-27-18/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENRYHGFRYRWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C3=CC=NC4=CC(=NN34)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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